2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane is a specialized organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthyl group substituted with fluoro and methoxymethoxy groups, an ethynyl linkage, and a triisopropyl-silane moiety.
Vorbereitungsmethoden
The synthesis of 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyl precursor, followed by the introduction of the fluoro and methoxymethoxy substituents. The ethynyl group is then introduced through a coupling reaction, and finally, the triisopropyl-silane moiety is attached. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The fluoro and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include hydrogen gas, palladium catalysts, and halogenating agents
Wissenschaftliche Forschungsanwendungen
2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials and coatings
Wirkmechanismus
The mechanism of action of 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluoro and methoxymethoxy groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane include:
2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-trimethyl-silane: This compound has a similar structure but with a trimethyl-silane moiety instead of triisopropyl-silane.
2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triethyl-silane: This variant contains a triethyl-silane group.
2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-tri-tert-butyl-silane: This compound features a tri-tert-butyl-silane moiety. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and interactions in various applications
Eigenschaften
Molekularformel |
C23H31FO2Si |
---|---|
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
2-[2-fluoro-6-(methoxymethoxy)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H31FO2Si/c1-16(2)27(17(3)4,18(5)6)13-12-22-21-10-9-20(26-15-25-7)14-19(21)8-11-23(22)24/h8-11,14,16-18H,15H2,1-7H3 |
InChI-Schlüssel |
ADUJCLGQFXMPCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=C(C=CC2=C1C=CC(=C2)OCOC)F)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.